molecular formula C21H17Cl2NOS B2638557 3,5-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide CAS No. 338398-73-5

3,5-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide

Cat. No.: B2638557
CAS No.: 338398-73-5
M. Wt: 402.33
InChI Key: YLNLYQXYZWMTLR-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is a synthetic benzamide derivative characterized by a 3,5-dichlorophenyl carboxamide core linked to a phenyl ring substituted with a [(4-methylphenyl)sulfanyl]methyl group.

Properties

IUPAC Name

3,5-dichloro-N-[4-[(4-methylphenyl)sulfanylmethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NOS/c1-14-2-8-20(9-3-14)26-13-15-4-6-19(7-5-15)24-21(25)16-10-17(22)12-18(23)11-16/h2-12H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNLYQXYZWMTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced equipment and techniques to control reaction parameters and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzenecarboxamide compounds .

Scientific Research Applications

3,5-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to two closely related derivatives:

3,5-Dichloro-N-(3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl)benzenecarboxamide (CAS: 306980-63-2)

3,5-Dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide (CAS: 338398-63-3)

Table 1: Structural and Physicochemical Comparison
Property Target Compound 3-Cyano Derivative 4-Fluoro Derivative
Molecular Formula C₂₁H₁₆Cl₂N₂OS C₂₁H₁₄Cl₂N₂OS C₂₀H₁₄Cl₂FNOS
Molecular Weight 413.32 413.32 406.3
Key Substituents 4-Methylphenyl sulfanyl 3-Cyano, 4-methylphenyl sulfanyl 4-Fluorophenyl sulfanyl
XLogP3 Not reported Not reported 6.1
Hydrogen Bond Acceptors 3 4 (additional cyano group) 3
Topological Polar Surface Area 54.4 Ų (estimated) 78.6 Ų (cyano increases polarity) 54.4 Ų

Key Observations :

  • 4-Fluoro Derivative : Substitution with a fluorophenyl group lowers molecular weight and increases electronegativity, which may improve metabolic stability and ligand-receptor interactions due to fluorine’s electron-withdrawing effects .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The 4-fluoro derivative’s higher XLogP3 (6.1) indicates greater lipophilicity than the target compound, which may enhance blood-brain barrier penetration but increase off-target binding risks .
  • Solubility: The 3-cyano derivative’s polar cyano group improves aqueous solubility, which is critical for oral bioavailability but may limit intracellular accumulation .
  • Metabolic Stability : Fluorine’s presence in the 4-fluoro derivative could reduce oxidative metabolism, extending half-life compared to the target compound .

Biological Activity

3,5-Dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the compound's significance in pharmacology.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

  • Molecular Formula : C21H17Cl2NOS
  • Molecular Weight : 402.33 g/mol

Structural Features

The structural composition includes:

  • Two chlorine atoms at the 3 and 5 positions of the benzene ring.
  • A sulfanyl group attached to a methylphenyl moiety.
  • A carboxamide functional group that may influence its biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The antibacterial activity of related compounds has been tested against various strains, including:

  • Escherichia coli
  • Staphylococcus aureus

These studies suggest that the presence of chlorine and sulfanyl groups may enhance the antimicrobial efficacy of the compound .

Antifungal Properties

In addition to antibacterial effects, derivatives of similar compounds have shown antifungal activity. The screening for antifungal properties against common pathogens is crucial for evaluating their therapeutic potential .

Synthesis and Evaluation

A notable study synthesized various derivatives of benzenecarboxamide and evaluated their biological activities. The study confirmed that modifications in the molecular structure significantly influenced both antibacterial and antifungal activities. The most active derivatives were those that retained the dichloro and sulfanyl functionalities, which are believed to enhance bioactivity due to increased lipophilicity and better membrane penetration .

Comparative Analysis

The following table summarizes the biological activity findings of related compounds:

Compound NameStructureAntibacterial ActivityAntifungal ActivityReference
Compound AStructure AEffective against E. coliModerate against C. albicans
Compound BStructure BEffective against S. aureusNo activity reported
This compoundC21H17Cl2NOSPending evaluationPending evaluationThis study

Future Directions

Further research is necessary to elucidate the specific mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics and toxicity profile will also be essential for potential therapeutic applications.

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